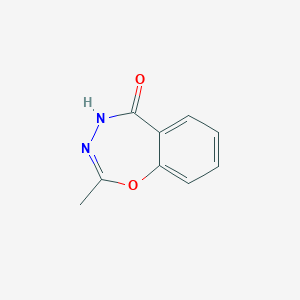

2-methyl-1,3,4-benzoxadiazepin-5(4H)-one

Description

Contextualization within Seven-Membered Heterocyclic Ring Systems

Overview of Benzodiazepinone and Related Benzoxazepine Scaffolds

To understand the context of 2-methyl-1,3,4-benzoxadiazepin-5(4H)-one, it is useful to consider related, more widely studied structures. The benzodiazepine (B76468) scaffold, particularly the 1,4-benzodiazepine (B1214927) framework, is a well-known "privileged structure" in medicinal chemistry. These compounds consist of a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring. The addition of a ketone group creates a benzodiazepinone.

Similarly, benzoxazepine scaffolds feature a benzene ring fused to a seven-membered ring containing both an oxygen and a nitrogen atom. These structures, along with their benzothiazepine (B8601423) analogues (containing sulfur), are key components in a variety of compounds. The interest in these scaffolds stems from their defined three-dimensional shapes that can be systematically modified, allowing chemists to explore a wide range of chemical space. The 1,3,4-benzoxadiazepin-5(4H)-one core can be seen as a structural analogue of these systems, where the arrangement and type of heteroatoms are varied to create a distinct chemical entity.

Classification and Nomenclature of Benzoxadiazepinones

The systematic naming of fused heterocyclic systems follows rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name this compound can be deconstructed to understand the compound's precise structure.

Benzoxadiazepinones are classified based on the relative positions of the oxygen, nitrogen, and carbonyl groups within the seven-membered ring. The specific numbering—1,3,4—denotes a particular constitutional isomer, distinguishing it from other possible arrangements such as 1,3,5- or 2,3,4-benzoxadiazepinone.

| Component | Significance |

|---|---|

| benzo | Indicates a benzene ring is fused to the heterocyclic ring. |

| oxa | Indicates the presence of one oxygen heteroatom. |

| diaza | Indicates the presence of two nitrogen heteroatoms. |

| epin | Specifies a seven-membered ring. |

| 1,3,4 | Locants indicating the positions of the heteroatoms: Oxygen at position 1, and Nitrogens at positions 3 and 4. |

| 5(4H)-one | Indicates a carbonyl group (C=O) at position 5. The "(4H)" specifies that position 4 is a saturated center (bearing a hydrogen atom). |

| 2-methyl | Indicates a methyl substituent located at position 2 of the heterocyclic ring. |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4H-1,3,4-benzoxadiazepin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-10-11-9(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAQNGLPECNZPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201275953 | |

| Record name | 2-Methyl-1,3,4-benzoxadiazepin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144760-62-3 | |

| Record name | 2-Methyl-1,3,4-benzoxadiazepin-5(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144760-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,3,4-benzoxadiazepin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the 1,3,4 Benzoxadiazepin 5 4h One Core in Academic Organic Chemistry

Established Synthetic Routes to 1,3,4-Benzoxadiazepin-5(4H)-one

The synthesis of the 1,3,4-benzoxadiazepin-5(4H)-one core relies heavily on the construction of the seven-membered ring through intramolecular cyclization of suitable precursors. These precursors are typically derived from derivatives of anthranilic acid, which provide the necessary benzene (B151609) ring and the ortho-amino and carboxyl functionalities.

The formation of the 1,3,4-benzoxadiazepin-5(4H)-one ring is achieved through the intramolecular cyclization of an appropriately substituted o-aminobenzoylhydrazide derivative. This key step involves the formation of a new bond between the aniline (B41778) nitrogen and a carbonyl carbon of the acylated hydrazide moiety.

While o-phenylenediamine (B120857) is a common starting material for the synthesis of benzodiazepines, its direct application to the synthesis of 1,3,4-benzoxadiazepin-5(4H)-ones is not the most common route. However, conceptually, a multi-step synthesis could be envisioned starting from o-phenylenediamine. A more direct and relevant precursor is 2-aminobenzhydrazide (B158828), which can be synthesized from methyl anthranilate and hydrazine (B178648) hydrate (B1144303) rdd.edu.iq. This key intermediate possesses the o-amino-benzoyl-hydrazide scaffold necessary for the subsequent cyclization.

The synthesis of the precursor 2-aminobenzhydrazide is a critical first step. This can be achieved through the hydrazinolysis of methyl anthranilate.

| Reactants | Reagents | Product | Reference |

| Methyl anthranilate | Hydrazine hydrate | 2-Aminobenzhydrazide | rdd.edu.iq |

The formation of the seven-membered 1,3,4-oxadiazepine ring is the pivotal step in the synthesis of 2-methyl-1,3,4-benzoxadiazepin-5(4H)-one. This is typically achieved through the intramolecular cyclization of an N'-acyl-2-aminobenzohydrazide. For the synthesis of the 2-methyl derivative, the precursor would be N'-(2-aminobenzoyl)acetohydrazide.

This precursor can be prepared by the acetylation of 2-aminobenzhydrazide. The subsequent cyclization can be promoted by a dehydrating agent, which facilitates the intramolecular condensation between the aniline nitrogen and the acetyl carbonyl group. This type of cyclization is a known strategy in the synthesis of related heterocyclic systems nih.gov.

| Precursor | Reagents | Product |

| 2-Aminobenzhydrazide | Acetic anhydride (B1165640) or Acetyl chloride | N'-(2-aminobenzoyl)acetohydrazide |

| N'-(2-aminobenzoyl)acetohydrazide | Dehydrating agent (e.g., POCl₃, PPA) | This compound |

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. While a specific one-pot synthesis for this compound is not extensively documented, a plausible one-pot strategy can be designed based on the principles of tandem reactions. Such an approach could involve the in-situ formation of the N'-(2-aminobenzoyl)acetohydrazide precursor followed by its immediate cyclization without isolation of the intermediate.

For instance, the reaction of 2-aminobenzhydrazide with acetic anhydride could be performed under conditions that directly promote the subsequent intramolecular cyclization to the desired benzoxadiazepinone. This would likely require careful selection of the solvent and reaction temperature to control the sequence of acylation and cyclization.

Cyclization Reactions from Precursor Molecules

Catalytic Approaches in Benzoxadiazepinone Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved selectivity. The synthesis of benzoxadiazepinones can potentially benefit from the use of catalysts to promote the key cyclization step.

Lewis acids are known to catalyze a wide range of organic transformations, including intramolecular cyclizations. A Lewis acid, such as aluminum chloride (AlCl₃), could facilitate the synthesis of this compound by activating the carbonyl group of the acetyl moiety in the N'-(2-aminobenzoyl)acetohydrazide precursor. This activation would render the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ortho-amino group on the benzene ring.

| Precursor | Catalyst | Proposed Role of Catalyst |

| N'-(2-aminobenzoyl)acetohydrazide | AlCl₃ | Activation of the acetyl carbonyl group |

Synthesis of Functionalized this compound Analogues

The regioselective introduction of substituents onto the benzo ring of benzoxadiazepinone precursors is a critical step for creating functionalized analogues. The regiochemistry of these reactions is often dependent on the reaction conditions and the electronic nature of the substituents already present on the aromatic ring. mdpi.comnih.gov

For instance, in palladium-catalyzed cyclization reactions used to form benzodiazepine (B76468) frameworks, electronic effects play a key role in determining the product distribution. mdpi.com When using unsymmetrical diaryl-substituted starting materials, nucleophilic attack tends to occur preferentially at the alkyne terminus that is substituted with the more electron-rich aryl group. mdpi.com This principle allows for controlled regioselectivity in the formation of the fused benzene ring. Similarly, base-promoted transformations of aryl-substituted selenadiazoles demonstrate that the regiochemistry of intramolecular cyclization can be condition-dependent, leading to specific substitution patterns on the resulting benzo[b]selenophenes. nih.gov These strategies highlight that by carefully selecting precursors and reaction conditions, it is possible to direct the position of new substituents on the benzo portion of the target molecule.

N-alkylation and N-acylation are fundamental strategies for functionalizing the nitrogen atoms within the benzoxadiazepinone core, which can significantly influence the molecule's properties. The alkylation of related heterocyclic systems like benzodiazepines often involves reactions with various alkylating agents in the presence of a base. researchgate.net

One common approach is conducting the alkylation under phase transfer catalysis (PTC) conditions, using reagents such as methyl iodide, benzyl (B1604629) bromide, or allyl bromide in the presence of a base like potassium carbonate and a catalyst like tetra-n-butylammonium bromide. researchgate.net In many cases, these reactions exclusively affect the nitrogen atoms of the heterocyclic ring. researchgate.net For certain heterocyclic ketones, such as 2-pyridones, the selectivity between N- and O-alkylation can be controlled by the reaction conditions. For example, using an alkali salt of the starting material in DMF tends to favor N-alkylation, while using a silver salt in benzene can lead exclusively to the O-alkylated product. nih.gov A new strategy for synthesizing 1,4-benzodiazepine (B1214927) derivatives utilizes a one-pot reaction that proceeds through N-benzylation followed by a highly regioselective ring-opening and subsequent intramolecular cyclization. nih.gov

The incorporation of trifluoromethyl (CF₃) groups and halogen atoms into the benzoxadiazepinone structure is a key strategy for modifying its electronic and pharmacological properties. Several synthetic methods are available for introducing these functional groups.

For trifluoromethyl-containing derivatives, one approach involves the use of trifluoroacetimidoyl chlorides as building blocks in multi-component reactions to construct CF₃-substituted heterocyclic rings like 1,2,4-triazoles. nih.gov Another method is the direct trifluoromethylation of esters using a combination of fluoroform (HCF₃) and a strong base like KHMDS in triglyme (B29127) at low temperatures, which effectively converts esters to trifluoromethyl ketones. beilstein-journals.org This can be applied to a variety of aromatic and aliphatic esters. beilstein-journals.org The synthesis of CF₃-containing heterocycles can also be achieved by cyclizing precursors like thiosemicarbazide (B42300) with trifluoroacetic acid. nih.gov

The synthesis of halogen-containing derivatives can be accomplished through cyclization reactions of halogenated precursors. For example, 4H-1,3,4-benzoxadiazines can be synthesized from N-aroyl-N'-acetyl-N'-(2,4-dihalogenophenyl)-hydrazines. rsc.org This process involves the intramolecular displacement of an ortho-halogen atom, with fluorine being more readily displaced than bromine. rsc.org

Green Chemistry Approaches to Benzoxadiazepinone Synthesis

In line with the principles of green chemistry, solvent-free reaction conditions are being developed for the synthesis of heterocyclic compounds to minimize environmental impact. These methods often involve heating a mixture of reactants in the presence of a catalyst without any solvent.

One such example is the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which can be achieved by heating a mixture of an aldehyde, ethyl acetoacetate, urea, and a heteropolyacid catalyst at 100°C under solvent-free conditions. mdpi.com This approach not only reduces waste but can also lead to high yields in shorter reaction times. Another reported solvent-free procedure for synthesizing 2,4,6-triarylpyridines involves heating the reactants with a Preyssler-type heteropolyacid at 120°C. conicet.gov.ar The catalyst in these reactions can often be recovered and reused multiple times without a significant loss in activity, further enhancing the sustainability of the process. conicet.gov.ar

Aqueous Medium Synthesis

No published research was identified that specifically describes the synthesis of this compound or its derivatives in an aqueous medium.

Catalyst-Free Methodologies

No published research was identified that specifically describes the catalyst-free synthesis of this compound or its derivatives.

Spectroscopic and Advanced Analytical Characterization of 2 Methyl 1,3,4 Benzoxadiazepin 5 4h One

Chromatographic Methods for Purity Assessment and Separation (e.g., TLC)

Chromatographic techniques are indispensable in the synthesis and characterization of novel chemical entities for the assessment of purity, monitoring reaction progress, and for the separation of compounds from reaction mixtures. For 2-methyl-1,3,4-benzoxadiazepin-5(4H)-one, while specific chromatographic data is not extensively documented in publicly available literature, its structural features—a seven-membered heterocyclic ring system containing both amide and ether functionalities—allow for informed predictions of its behavior based on established chromatographic principles and data from analogous compounds, such as benzodiazepine (B76468) derivatives.

Thin-Layer Chromatography (TLC) is a particularly valuable method for the rapid, qualitative analysis of this compound. Its simplicity, speed, and low cost make it an ideal choice for routine laboratory applications.

Stationary Phase: For the analysis of moderately polar compounds like this compound, silica (B1680970) gel is the most common and suitable stationary phase. Pre-coated silica gel plates, often with a fluorescent indicator (e.g., silica gel GF254), are typically employed. The polar nature of the silica gel facilitates the separation of compounds based on their differential adsorption and polarity.

Mobile Phase: The choice of the mobile phase, or eluent, is critical for achieving effective separation. The polarity of the mobile phase is adjusted to control the migration of the analyte on the TLC plate. For a compound with the structural characteristics of this compound, a mixture of a non-polar and a more polar solvent is generally effective. The optimal solvent system is typically determined empirically.

Commonly used solvent systems for structurally related benzodiazepine derivatives include mixtures of chloroform (B151607) and methanol, or ethyl acetate, methanol, and ammonia. unibuc.ro By varying the ratio of these solvents, the polarity of the mobile phase can be fine-tuned to achieve a retention factor (Rf) value that allows for clear separation from impurities or starting materials. For instance, increasing the proportion of the more polar solvent (e.g., methanol) will generally lead to an increase in the Rf value of the compound.

Visualization: If the compound is not colored, visualization of the spots on the TLC plate is necessary. For this compound, which contains a benzene (B151609) ring, visualization under ultraviolet (UV) light at a wavelength of 254 nm is a primary, non-destructive method. The compound will appear as a dark spot on the fluorescent background of the TLC plate. Further visualization can be achieved by exposing the plate to iodine vapor, where the compound will appear as a brown spot.

Purity Assessment: TLC is a straightforward method for assessing the purity of a sample of this compound. A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities. By co-spotting the sample with the starting materials and expected by-products, the identity of these impurities can often be inferred.

Separation: While TLC is primarily an analytical technique, it can be adapted for preparative purposes (preparative TLC or PLC) to separate small quantities of this compound from a mixture. For larger scale separations, column chromatography, which operates on the same principles of differential adsorption, would be the method of choice, with the solvent system optimized by TLC.

The following interactive table provides representative Rf values for various benzodiazepine derivatives in different solvent systems, which can serve as a guide for developing a suitable TLC method for this compound.

| Compound | Mobile Phase System | Rf Value |

| Diazepam | Chloroform : Methanol (97:3) | 0.85 |

| Nitrazepam | Chloroform : Methanol (97:3) | 0.65 |

| Oxazepam | Chloroform : Methanol (97:3) | 0.40 |

| Lorazepam | Chloroform : Methanol (97:3) | 0.45 |

| Alprazolam | Ethyl Acetate : Methanol : Conc. Ammonia (17:2:1) | 0.50 |

| Bromazepam | Ethyl Acetate : Methanol : Conc. Ammonia (17:2:1) | 0.60 |

This data is illustrative and based on structurally related compounds. Actual Rf values for this compound would need to be determined experimentally.

Theoretical and Computational Chemistry Approaches to 2 Methyl 1,3,4 Benzoxadiazepin 5 4h One

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are invaluable for mapping out the intricate steps of a chemical reaction. They allow researchers to visualize the transformation from reactants to products and to quantify the energy changes that occur along the way.

A Potential Energy Surface (PES) is a conceptual and mathematical tool that maps the potential energy of a system as a function of its molecular geometry. uomustansiriyah.edu.iq For a chemical reaction, the PES provides a landscape that the molecule traverses. Key features of a PES include:

Minima: These are valleys on the surface representing stable structures like reactants, products, and reaction intermediates.

Saddle Points: These represent the highest energy point along the lowest energy path between two minima. A saddle point corresponds to the transition state of the reaction. uomustansiriyah.edu.iq

By calculating the energy at various points on the PES, a reaction coordinate can be defined, which is the minimum energy pathway connecting reactants and products through the transition state. uomustansiriyah.edu.iq

Using methods like DFT, the energies of reactants, intermediates, transition states, and products can be calculated to construct an energy profile for a proposed reaction pathway. wikipedia.org The difference in energy between the reactants and the transition state is the activation energy or energy barrier, which is a critical factor in determining the reaction rate.

For example, in the formation of a novel benzo uni-muenchen.denih.govoxazin-3(4H)-one structure, DFT calculations suggested that the energy barriers for the reaction could be overcome by utilizing the energy released from an exothermic step in the process. wikipedia.org Simulations of reaction kinetics can be established based on the calculated energy landscape to determine the temperature-dependent concentrations of reactants, intermediates, and products. nih.gov Different models, such as the adiabatic approximation (where energy from one step is used in the next) or models including energy dissipation, can be simulated to predict which intermediates might be stabilized, providing insights that can be compared with experimental observations. nih.gov

Table 2: Key Features in a Simulated Reaction Pathway

| Feature | Description on Potential Energy Surface | Role in Reaction |

|---|---|---|

| Reactant | A stable energy minimum. | The starting material(s) of the reaction. |

| Intermediate | A shallow energy minimum between two transition states. | A short-lived species formed and consumed during the reaction. |

| Transition State | A saddle point; a maximum along the reaction coordinate but a minimum in all other directions. | The highest energy structure along the reaction path, defining the energy barrier. |

| Product | A stable energy minimum, often lower than the reactant for a favorable reaction. | The final material(s) of the reaction. |

| Energy Barrier (Ea) | The energy difference between the reactant and the transition state. | Determines the rate of the reaction; a higher barrier means a slower reaction. |

Conformational Analysis and Molecular Dynamics Simulations

While geometry optimization finds a single, static low-energy structure, molecules are dynamic entities. Conformational analysis and molecular dynamics simulations explore the different shapes a molecule can adopt and how it moves over time.

Conformational analysis involves identifying all possible stable conformations (isomers that can be interconverted by rotation about single bonds) and their relative energies. For cyclic systems like the seven-membered benzoxadiazepinone ring, this is crucial for determining the preferred ring conformation, which could be a chair, boat, or twist-boat form. For instance, studies on the related 1,3,4-oxadiazinane ring have shown it can adopt a distorted twist-boat conformation. nih.gov

Molecular Dynamics (MD) simulations provide a more comprehensive view by modeling the atomic motions of a system over time. frontiersin.org An MD simulation solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles evolve. youtube.com These simulations are powerful tools in pharmaceutical research. frontiersin.org For a compound like 2-methyl-1,3,4-benzoxadiazepin-5(4H)-one, MD simulations could be used to:

Assess the structural stability of different conformations. wikipedia.org

Study the interactions between the molecule and its environment, such as water molecules. youtube.com

Simulate the dynamic binding process to a biological target, providing a dynamic description of interactions like hydrogen bonds and hydrophobic contacts, which is more detailed than static docking models. frontiersin.org

MD simulations can confirm the stability of a molecule's binding mode within a protein's active site and analyze parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to understand the stability of the system and the flexibility of specific regions. rsc.org

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies represent a specialized area of computational chemistry focused on developing mathematical models that correlate the chemical reactivity of a series of compounds with their molecular structures. These models are instrumental in predicting the reactivity of new or untested molecules, thereby guiding synthetic efforts and mechanistic investigations. While specific QSRR studies dedicated solely to this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to this molecule and its derivatives to understand how structural modifications influence its chemical behavior.

The primary objective of a QSRR study is to establish a statistically significant relationship between a set of calculated molecular descriptors and an experimentally determined measure of reactivity. For this compound, reactivity could be assessed through various means, such as the rate constant of a specific reaction, the equilibrium constant, or the activation energy.

The general workflow of a QSRR study involves several key steps:

Selection of a dataset: A series of structurally related compounds, including this compound and its hypothetical or synthesized derivatives, would be chosen.

Determination of reactivity: An appropriate experimental measure of reactivity for a specific chemical transformation is determined for each compound in the series.

Calculation of molecular descriptors: A wide range of molecular descriptors are calculated for each molecule using computational chemistry software. These descriptors can be categorized as:

Constitutional descriptors: Related to the molecular formula and connectivity (e.g., molecular weight, number of atoms, number of rings).

Topological descriptors: Based on the 2D representation of the molecule (e.g., Wiener index, Randić index).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume, principal moments of inertia).

Quantum-chemical descriptors: Obtained from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Model development and validation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical model that links the descriptors to the observed reactivity. The predictive power of the model is then rigorously validated using both internal and external validation techniques.

For a hypothetical QSRR study on a series of substituted 1,3,4-benzoxadiazepin-5(4H)-one derivatives, one might investigate their susceptibility to nucleophilic attack at the carbonyl carbon (C5). The reactivity could be quantified by the second-order rate constant (log k) for their reaction with a model nucleophile.

A hypothetical QSRR model could take the form of the following equation:

log k = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where:

log k is the logarithmic value of the rate constant.

β₀ is the regression intercept.

β₁, β₂, ..., βₙ are the regression coefficients for each descriptor.

Descriptor₁, Descriptor₂, ..., Descriptorₙ are the selected molecular descriptors.

The signs and magnitudes of the regression coefficients would provide insight into the factors governing the reactivity of this class of compounds. For instance, a positive coefficient for a descriptor related to the electrophilicity of the carbonyl carbon would indicate that increasing this property enhances the reaction rate.

The following interactive data tables illustrate the type of data that would be generated and analyzed in such a QSRR study.

Table 1: Hypothetical Reactivity Data and Selected Molecular Descriptors for a Series of 2-Substituted-1,3,4-benzoxadiazepin-5(4H)-ones

| Compound | Substituent (R) | log k (s⁻¹) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| 1 | -CH₃ | -2.5 | -6.8 | -1.2 | 2.5 |

| 2 | -H | -2.8 | -6.9 | -1.1 | 2.3 |

| 3 | -Cl | -2.1 | -7.1 | -1.5 | 3.1 |

| 4 | -NO₂ | -1.5 | -7.5 | -2.0 | 4.5 |

| 5 | -OCH₃ | -3.1 | -6.5 | -1.0 | 2.8 |

| 6 | -CN | -1.8 | -7.3 | -1.8 | 4.2 |

Table 2: Statistical Parameters of a Hypothetical QSRR Model

| Parameter | Value | Description |

| R² | 0.92 | Coefficient of determination, indicating the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| Q² | 0.85 | Cross-validated R², a measure of the predictive ability of the model. |

| F-statistic | 45.6 | A statistical test to determine if there is a significant relationship between the variables. |

| p-value | < 0.001 | The probability of obtaining the observed results, assuming the null hypothesis is true. |

These tables are purely illustrative and intended to demonstrate the format and type of information that a QSRR study on this compound and its derivatives would entail. The successful development of such models would provide a powerful predictive tool for understanding and designing new compounds with tailored reactivity profiles within the benzoxadiazepinone class.

Advanced Research Avenues and Future Directions in 2 Methyl 1,3,4 Benzoxadiazepin 5 4h One Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of medium-sized rings, such as the seven-membered core of 2-methyl-1,3,4-benzoxadiazepin-5(4H)-one, remains a formidable challenge in organic chemistry. Future research will likely focus on moving beyond traditional multi-step batch syntheses towards more efficient, sustainable, and scalable methods. Key areas of exploration could include flow chemistry, photocatalysis, and advanced organocatalysis.

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up. researchgate.netunimi.itnih.gov A future research goal would be to develop a multi-step continuous flow process for the synthesis of this compound and its derivatives. This could involve, for example, an initial nitration of a phenolic precursor, followed by a reduction and a subsequent cyclization cascade within an integrated flow system. researchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time could lead to higher yields and purities. scielo.br

Table 1: Proposed Flow Chemistry Parameters for the Synthesis of a Benzoxadiazepinone Core This interactive table presents a hypothetical set of optimized conditions for a key cyclization step in a continuous flow synthesis, based on protocols for similar heterocyclic systems.

| Parameter | Value | Purpose |

| Reactor Type | Packed-Bed Reactor | To facilitate heterogeneous catalysis and product isolation. |

| Catalyst | Polymer-supported acid | To promote intramolecular cyclization. |

| Temperature | 120 °C | To increase reaction rate and drive the equilibrium towards the product. |

| Flow Rate | 0.5 mL/min | To ensure optimal residence time for complete conversion. |

| Pressure | 10 bar | To maintain the solvent in the liquid phase at elevated temperatures. |

| Solvent | Acetonitrile | To ensure solubility of reactants and intermediates. |

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex molecules under mild conditions. liverpool.ac.uk Future synthetic strategies could employ photocatalysis for key bond-forming reactions in the synthesis of the this compound scaffold. For instance, a photocatalytic C-H functionalization of a suitable precursor could be envisioned to introduce the methyl group or to facilitate the ring-closing reaction. nih.gov This approach would offer a greener alternative to traditional methods that often require harsh reagents.

Exploration of Unconventional Reactivity and Catalysis

The inherent strain and unique electronic properties of the seven-membered benzoxadiazepinone ring could give rise to unconventional reactivity patterns. Future research should aim to harness this latent reactivity for novel chemical transformations.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile organocatalysts capable of mediating a wide range of reactions, including the synthesis of seven-membered rings through cycloaddition reactions. nih.govsioc-journal.cn A promising research direction would be the development of an NHC-catalyzed [3+4] annulation strategy to construct the 1,3,4-benzoxadiazepin-5(4H)-one core. This could involve the reaction of an appropriate three-carbon building block with a four-carbon synthon, with the NHC catalyst controlling the stereoselectivity of the transformation. researchgate.net

Table 2: Hypothetical Substrate Scope for an NHC-Catalyzed [3+4] Annulation This interactive table illustrates a potential substrate scope for the asymmetric synthesis of benzoxadiazepinone derivatives, highlighting the expected versatility of the method.

| Entry | 3-Carbon Component | 4-Carbon Component | Yield (%) | Enantiomeric Excess (%) |

| 1 | Substituted enal | Isatin-derived azadiene | >90 | >95 |

| 2 | Chloro-substituted enal | N-Boc protected azadiene | 85-90 | 90-95 |

| 3 | Methoxy-substituted enal | Sulfonyl-protected azadiene | >90 | >95 |

| 4 | Naphthyl-derived enal | Isatin-derived azadiene | 80-85 | 85-90 |

Dual Catalysis Systems: The combination of two distinct catalytic cycles, such as transition-metal catalysis and photoredox catalysis, can enable transformations that are not possible with either catalyst alone. beilstein-journals.org A future avenue of research could explore the dual catalytic C-H functionalization of the this compound scaffold. For example, a palladium catalyst could direct the functionalization of a specific C-H bond on the benzene (B151609) ring, while a photocatalyst generates a radical species that couples with the palladacycle intermediate. This would allow for the late-stage modification of the core structure, providing access to a diverse library of derivatives.

Integration with Supramolecular Chemistry and Materials Science

The planar aromatic portion and the presence of hydrogen bond donors and acceptors in this compound make it an attractive building block for supramolecular chemistry and the development of novel materials.

Supramolecular Self-Assembly: The ability of molecules to spontaneously organize into well-defined, non-covalently linked structures is the foundation of supramolecular chemistry. Future studies could investigate the self-assembly of functionalized this compound derivatives into higher-order structures such as nanotubes, vesicles, or gels. psu.edursc.org The introduction of recognition motifs, such as lipid chains or peptides, could be used to direct the assembly process and create functional biomaterials. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. By functionalizing the this compound core with carboxylic acid groups, it could be used as a novel organic linker for the synthesis of new MOFs. unito.it The resulting materials could exhibit interesting properties for applications in gas storage, separation, or heterogeneous catalysis. mdpi.com The porosity and functionality of the MOF could be tuned by varying the metal source and the substitution pattern on the benzoxadiazepinone linker.

Conducting Polymers: Incorporating the this compound moiety into the backbone of a conjugated polymer could lead to new materials with interesting electronic and optical properties. researchgate.net The electron-rich nature of the heterocyclic system could influence the polymer's conductivity and photophysical behavior, making it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). beilstein-journals.org

Application in Methodological Organic Synthesis

Beyond its potential as a target for synthesis and materials science, the this compound scaffold itself could be utilized as a tool in organic synthesis.

Chiral Organocatalysts: The development of small-molecule organocatalysts for asymmetric synthesis is a major area of modern organic chemistry. mdpi.combeilstein-journals.org By introducing a chiral center and a catalytically active group (e.g., a primary or secondary amine) onto the this compound framework, it may be possible to create a new class of bifunctional organocatalysts. nih.gov The rigid, conformationally constrained seven-membered ring could provide a well-defined chiral environment for asymmetric transformations, such as Michael additions or aldol (B89426) reactions.

Table 3: Proposed Asymmetric Michael Addition Catalyzed by a Chiral Benzoxadiazepinone Derivative This interactive table outlines a hypothetical investigation into the use of a chiral this compound derivative as an organocatalyst.

| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (%) |

| 1 | Diethyl malonate | Nitrostyrene | 10 | >95 | 85-90 |

| 2 | Cyclohexanone | β-Nitrostyrene | 10 | 90-95 | 80-85 |

| 3 | Dimethyl malonate | Chalcone | 15 | 80-85 | 70-75 |

| 4 | Acetone | Nitrostyrene | 20 | 75-80 | 60-65 |

Novel Ligands for Transition Metal Catalysis: The nitrogen and oxygen atoms within the this compound structure could act as coordination sites for transition metals. The development of chiral derivatives of this scaffold could lead to a new class of ligands for asymmetric transition metal catalysis. The unique bite angle and steric environment imposed by the seven-membered ring could lead to high levels of enantioselectivity in reactions such as asymmetric hydrogenation or cross-coupling.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-1,3,4-benzoxadiazepin-5(4H)-one, and what critical reaction conditions govern its yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the functionalization of a benzodiazepine core. A common approach includes acylation using methylating agents under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF). Subsequent cyclization is achieved via intramolecular nucleophilic attack, often catalyzed by Lewis acids like ZnCl₂ . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product. Key parameters affecting yield include temperature control (<60°C to prevent side reactions) and stoichiometric precision of the methylating agent.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the benzoxadiazepine scaffold. For example, the methyl group at position 2 appears as a singlet near δ 2.1–2.3 ppm in ¹H NMR, while the lactam carbonyl resonates at δ 165–170 ppm in ¹³C NMR .

- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation at 100 K) resolves stereochemical ambiguities, with R factors <0.05 indicating high precision .

- HPLC-PDA : Chiral columns (e.g., CHIRALCEL OJ-H) with IPA/hexane eluents verify enantiomeric purity, critical for pharmacological studies .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

- Methodological Answer : Initial screening focuses on GABA_A receptor binding assays due to structural similarity to benzodiazepines. Radioligand displacement experiments (e.g., using ³H-flumazenil) quantify affinity (Ki values). Functional activity is assessed via electrophysiology in Xenopus oocytes expressing recombinant GABA_A subtypes (α1β2γ2 vs. α5β3γ2) to determine subtype selectivity . Dose-response curves (EC₅₀) are generated using patch-clamp techniques.

Advanced Research Questions

Q. How can computational modeling optimize the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict reaction pathways and transition states. For instance, the Colle-Salvetti correlation-energy functional models electron density changes during acylation, identifying favorable sites for methyl group insertion . Molecular dynamics simulations (AMBER force field) assess solvent effects (e.g., DMF vs. THF) on reaction kinetics, guiding solvent selection for higher yields .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer : Discrepancies often arise from receptor subtype heterogeneity or assay conditions. Systematic approaches include:

- Meta-analysis : Pool data from electrophysiology (e.g., α1β2γ2 vs. α5β3γ2 GABA_A subtypes) to identify subtype-specific trends .

- Standardized protocols : Use identical cell lines (e.g., HEK293T) and buffer conditions (pH 7.4, 25°C) across labs.

- Orthogonal assays : Cross-validate with fluorescence-based calcium influx assays (Fluo-4 dye) to confirm functional activity .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- Structural modification : Introduce electron-withdrawing groups (e.g., -CF₃) at position 7 to reduce CYP3A4-mediated oxidation .

- Prodrug design : Convert the lactam carbonyl to a carbamate ester, enhancing solubility and delaying hepatic clearance .

- In vitro microsomal assays : Human liver microsomes (HLMs) with NADPH cofactor identify major metabolites via LC-MS/MS, guiding stability optimization .

Q. How can enantiomeric impurities in synthesized batches be minimized?

- Methodological Answer :

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed cyclization to enforce R/S selectivity .

- Crystallization-induced diastereomer resolution : Co-crystallize with chiral acids (e.g., L-tartaric acid) to separate enantiomers .

- Quality control : Regular chiral HPLC monitoring (e.g., CHIRALPAK IA-3 column) ensures ≤1% impurity .

Key Notes

- Avoid commercial sources like BenchChem; prioritize PubChem, NIST, and peer-reviewed journals.

- Structural analogs (e.g., piperidinyl derivatives ) provide insights into SAR but require validation for specificity.

- Contradictions in pharmacological data necessitate rigorous meta-analysis and standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.